molecular formula C11H5F6N3O B2406964 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone CAS No. 1467386-93-1

2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone

Cat. No.: B2406964
CAS No.: 1467386-93-1
M. Wt: 309.171
InChI Key: LBNJERSTWHMKEY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups and a triazole ring in its structure contributes to its stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts under mild conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Formation of the Ethanone Moiety: The ethanone moiety can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetyl chloride (CF3COCl) and an appropriate aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone moiety to an alcohol.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.

    Reduction: LiAlH4, NaBH4, dry ether, room temperature.

    Substitution: CF3I, CF3SO3H, base (e.g., NaOH), solvent (e.g., DMSO), room temperature.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent, leveraging its ability to modulate biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties such as high thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Similar structure but lacks the triazole ring, making it less versatile in forming stable complexes with biological targets.

    1-(3-Chloro-5-trifluoromethylphenyl)-2,2,2-trifluoroethanone: Contains a chloro group instead of a triazole ring, which affects its reactivity and applications.

    2,2,2-Trifluoro-1-phenylethanone: Similar to 2,2,2-Trifluoroacetophenone but with different substitution patterns, leading to variations in chemical behavior and applications.

Uniqueness

2,2,2-Trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone is unique due to the presence of both trifluoromethyl groups and a triazole ring in its structure. This combination imparts enhanced stability, reactivity, and the ability to form stable complexes with biological macromolecules, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2,2,2-trifluoro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6N3O/c12-10(13,14)6-2-1-3-7(4-6)20-5-8(18-19-20)9(21)11(15,16)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNJERSTWHMKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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